Naphthalene-1-d: Comprehensive Physicochemical and Synthetic Data Guide
Naphthalene-1-d: Comprehensive Physicochemical and Synthetic Data Guide
Executive Summary & Mechanistic Rationale
Naphthalene-1-d (1-Deuteronaphthalene) is a selectively labeled isotopologue of naphthalene where the hydrogen atom at the alpha (C1) position is replaced by deuterium. For researchers and drug development professionals, this isotopic substitution is not merely a structural curiosity; it fundamentally alters the molecule's zero-point energy. Because the C–D bond has a lower zero-point energy than the C–H bond, it requires more activation energy to cleave. This phenomenon, known as the primary Kinetic Isotope Effect (KIE), is extensively leveraged to probe reaction mechanisms, evaluate electron spin resonance (ESR) spectra [3], and engineer deuterated pharmaceuticals with enhanced metabolic stability.
Physicochemical Properties
Understanding the baseline physical properties of Naphthalene-1-d is critical for handling, purification, and experimental design. The substitution of a single deuterium atom minimally impacts macroscopic physical states but introduces a detectable mass shift.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₇D | [1] |
| Molecular Weight | 129.18 g/mol | [1] |
| CAS Number (Labeled) | 875-62-7 | [1, 2] |
| CAS Number (Unlabeled) | 91-20-3 | [1] |
| Melting Point | 80 – 81 °C | [5] |
| Boiling Point | ~218 °C | [6] |
| Density | ~0.99 g/cm³ | [2, 6] |
| Appearance | Colorless to white solid | [5, 7] |
| Isotopic Enrichment | Typically ≥ 98 atom % D | [1] |
Spectroscopic Characterization
To ensure the trustworthiness of any synthesized or procured batch, rigorous self-validating analytical protocols must be employed. The following table summarizes the expected quantitative spectroscopic data used to confirm structural integrity and isotopic purity [5, 7].
| Analytical Method | Quantitative Data / Signal | Structural Significance |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.94 – 7.83 (m, 3H), 7.59 – 7.46 (m, 4H) | The integration of 7 protons (instead of 8) and the absence of the C1 proton signal confirms selective deuteration. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 133.6, 133.5, 128.0, 127.9, 127.7 (t, J = 24.0 Hz), 125.9, 125.8 | The triplet at 127.7 ppm is the definitive hallmark of the C–D bond, arising from the spin-1 nature of deuterium. |
| GC-MS (EI) | m/z = 129.06 [M]⁺ | Confirms the exact mass shift (+1 Da) relative to unlabeled naphthalene (128.06 Da). |
Experimental Protocols for Synthesis
The synthesis of Naphthalene-1-d requires precise control over the deuterium source to prevent isotopic dilution. Below are two field-proven, step-by-step methodologies.
Protocol A: Photoinduced Catalyst-Free Deborylation-Deuteration
Causality & Rationale: Traditional deuteration often relies on heavy metal catalysts or harsh acidic conditions. This modern, green protocol utilizes D₂O as an inexpensive deuterium source and photo-irradiation to homolytically cleave the C–B bond of 1-naphthaleneboronic acid. The resulting aryl radical rapidly abstracts deuterium, providing high isotopic yields without transition metal contamination [4, 5].
Step-by-Step Workflow:
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Reagent Preparation: In an oven-dried 15 mL quartz tube, combine 1-naphthaleneboronic acid (0.2 mmol) and K₃PO₄ (0.2 mmol) [4].
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Solvent Addition: Under an ultra-purified argon atmosphere, inject D₂O (0.5 mL) and isopropyl ether (1.0 mL) [4].
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Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles. Causality: Removing dissolved oxygen is mandatory to prevent the premature quenching or oxidation of the highly reactive aryl radical intermediate.
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Irradiation: Stir the mixture at room temperature (~25 °C) while irradiating with 254 nm light (or a 36W Blue LED) for 24 hours[4, 5].
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Workup & Extraction: Dilute the resultant mixture with CH₂Cl₂, extract the aqueous phase (3 x 5 mL), wash the combined organic layers with brine (10 mL), and dry over anhydrous Na₂SO₄ [4].
-
Validation: Concentrate the organic layer in vacuo and purify via preparative TLC (petroleum ether/EtOAc = 40:1). Analyze the off-white powder via ¹H NMR to verify >97% deuterium incorporation [4, 5].
Protocol B: Classical Grignard Quenching
Causality & Rationale: For laboratories lacking photoreactors, the Grignard method is a highly reliable alternative. The strong nucleophilicity of the Grignard intermediate drives an irreversible abstraction of D⁺ from D₂O[3].
Step-by-Step Workflow:
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Activation: React 1-bromonaphthalene with magnesium turnings in anhydrous ether to generate 1-naphthylmagnesium bromide [3].
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Quenching: Cool the reaction flask to 0 °C and slowly add an excess of D₂O (isotopic purity >99.9%).
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Purification: Extract the product using ether, remove the solvent in vacuo, and sublime the residue to yield pure Naphthalene-1-d [3].
Process Visualization
Workflow of photoinduced catalyst-free deborylation-deuteration for Naphthalene-1-d synthesis.
References
-
Naphthalene-1-d1 Product Data, CDN Isotopes. 1
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CAS 87563-89-1 / Naphthalene-1-D, Alfa Chemistry. 2
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Deuterium Isotope Effects in the Electron Spin Resonance Spectra of Naphthalene Negative Ions, AIP Publishing. 3
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Photoinduced Catalyst-Free Deborylation-Deuteration of Arylboronic Acids with D2O, The Royal Society of Chemistry. 4
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Arylboronic Acid Deborylation Deuteration via Synergistic Thiol, Lewis Base and Photoredox Catalysis, DOI. 5
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Naphthalene (CAS 91-20-3) Properties, chemBlink. 6
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Synthesis of Deuterated and Novel Heterocyclic Compounds, Homi Bhabha National Institute.7
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Naphthalene (CAS 91-20-3) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [chemblink.com]
- 7. hbni.ac.in [hbni.ac.in]
